2-Allyl-2-methyl-1,3-propanediol
Overview
Description
2-Allyl-2-methyl-1,3-propanediol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allyl-2-methyl-1,3-propanediol can be synthesized through several methods. One common route involves the hydroformylation of allyl alcohol to produce 4-hydroxybutanal and 3-hydroxy-2-methylpropanal, followed by hydrogenation to yield the desired diol . Another method includes the synthesis from 2-allyl-2-methylmalonic acid diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as hydroformylation, hydrogenation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methacrylic acid and methacrolein.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and heteropolyacid catalysts.
Reduction: Hydrogen gas and metal catalysts are typically used.
Substitution: Acid chlorides and alcohols are common reagents.
Major Products
Oxidation: Methacrylic acid and methacrolein.
Reduction: Various alcohol derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
2-Allyl-2-methyl-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol involves its reactivity with various molecular targets. For example, in oxidation reactions, it undergoes a series of steps where oxygen reacts with the compound to form intermediates like 3-hydroxy-2-methylpropanal, which then dehydrates to methacrolein and finally oxidizes to methacrylic acid . These reactions are facilitated by catalysts that enhance the reaction rate and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: Similar in structure but lacks the allyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an allyl group.
2-Isobutyl-2-methyl-1,3-propanediol: Has an isobutyl group instead of an allyl group.
Uniqueness
2-Allyl-2-methyl-1,3-propanediol is unique due to its allyl group, which imparts distinct reactivity and makes it suitable for specific chemical transformations that other similar compounds may not undergo as efficiently .
Properties
IUPAC Name |
2-methyl-2-prop-2-enylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXSMZLINUIUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180138 | |
Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-37-7 | |
Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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